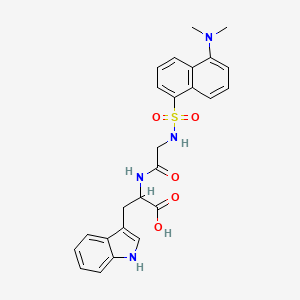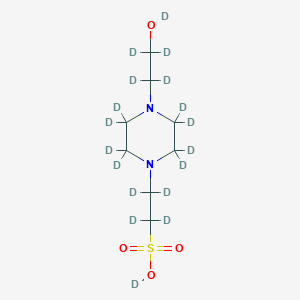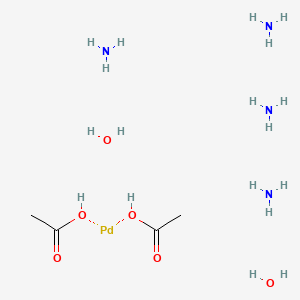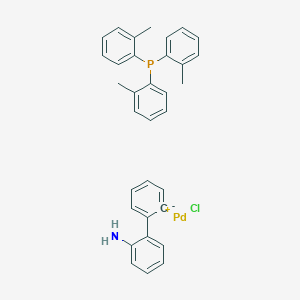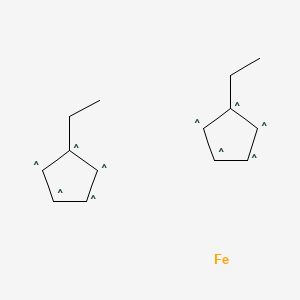
1,1-Diethylferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethylferrocene is an organometallic compound with the molecular formula Fe(C5H4C2H5)2. It is a derivative of ferrocene, where the hydrogen atoms at the 1,1’ positions of the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethylferrocene can be synthesized through the alkylation of ferrocene. One common method involves the reaction of ferrocene with ethyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
Fe(C5H5)2+2C2H5Cl→Fe(C5H4C2H5)2+2HCl
The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The crude product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,1-Diethylferrocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-diethylferrocenium salts.
Reduction: It can be reduced back to ferrocene under specific conditions.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 1,1’-Diethylferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
科学研究应用
1,1-Diethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacturing of materials such as polymers and as an additive in fuel to improve combustion efficiency.
作用机制
The mechanism of action of 1,1-Diethylferrocene involves its ability to undergo redox reactions. The iron center in the compound can alternate between different oxidation states, facilitating electron transfer processes. This property is exploited in various catalytic applications where this compound acts as an electron mediator.
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound of 1,1-Diethylferrocene, with hydrogen atoms instead of ethyl groups.
1,1’-Dimethylferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Diacetylferrocene: Contains acetyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its analogs. This uniqueness makes it suitable for specific applications where other derivatives may not be as effective.
属性
分子式 |
C14H18Fe |
|---|---|
分子量 |
242.14 g/mol |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI 键 |
GKKLDIHVIQZCPZ-UHFFFAOYSA-N |
规范 SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


